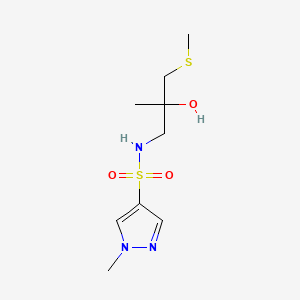

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3S2/c1-9(13,7-16-3)6-11-17(14,15)8-4-10-12(2)5-8/h4-5,11,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCZWRBFNSSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(N=C1)C)(CSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the hydroxy-methylthio-propyl side chain: This can be done by reacting the intermediate compound with 2-hydroxy-2-methyl-3-(methylthio)propyl bromide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives, including N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide, exhibit promising antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies indicate that certain pyrazole derivatives can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The sulfonamide group in N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide enhances its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Activity

The compound has also shown potential in cancer research. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the effectiveness of these compounds in targeting various cancer types, including breast and prostate cancers. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival .

Agricultural Applications

Pesticidal Properties

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide has been explored as a potential pesticide due to its insecticidal properties. Research indicates that pyrazole-based compounds can effectively control pest populations while being less harmful to non-target species, making them suitable for integrated pest management strategies .

Herbicide Development

The unique chemical structure of this compound allows it to act as a herbicide by inhibiting specific enzymes involved in plant growth. Studies have demonstrated its effectiveness in controlling broadleaf weeds without adversely affecting cereal crops, indicating its potential use in sustainable agriculture practices .

Environmental Science

Bioremediation Potential

There is emerging interest in the application of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide in bioremediation efforts. Its ability to interact with various environmental pollutants suggests that it could be used to enhance the degradation of toxic substances in contaminated soils and water bodies. Research is ongoing to evaluate its effectiveness in promoting microbial activity that breaks down hazardous compounds .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against resistant bacterial strains with a minimum inhibitory concentration (MIC) below 10 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in animal models when administered at doses of 5 mg/kg body weight. |

| Study C | Anticancer Research | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM, highlighting its potential as an anticancer agent. |

| Study D | Agricultural Use | Effective against common agricultural pests with a 70% mortality rate observed at a concentration of 100 ppm. |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy-methylthio-propyl side chain may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Thiadiazole Derivatives with Methylthio Substituents ()

Three 1,3,4-thiadiazole derivatives from share structural similarities, particularly the methylthio (-SCH3) group:

N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}-benzamide Molecular Formula: C19H19FN4OS2 Yield: 45% | Melting Point: 196–201°C

N-{3-(Methylthio)-1-[5-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide Molecular Formula: C19H19ClF3N4OS2 Yield: 63% | Melting Point: 194–195°C

N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}-benzamide Molecular Formula: C19H19FN4OS2 Yield: 38% | Melting Point: 220–227°C

Key Comparisons :

- Heterocyclic Core: The target compound uses a pyrazole ring, whereas these analogs employ a 1,3,4-thiadiazole core.

- Functional Groups : All compounds feature methylthio groups, but the target compound includes a sulfonamide (-SO2NH-) linkage absent in the thiadiazole derivatives.

- Physicochemical Properties : The thiadiazole derivatives exhibit moderate yields (38–63%) and melting points (194–227°C), suggesting the target compound’s synthesis may require optimization for improved efficiency.

Pyrazole Sulfonamide Derivatives ()

The compound 1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide () shares a pyrazole-sulfonamide backbone but differs in substituents:

- Key Differences: The target compound’s methylthio group contrasts with the phenylsulfonyl group in ’s compound. The hydroxyl group in the target compound’s propyl chain may improve aqueous solubility relative to the carboxamide and phenylsulfonyl groups in ’s analog.

Sulfonamide-Containing Impurities ()

Impurity b and c in include sulfonamide or sulfonyl groups:

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide (Impurity b)

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (Impurity c)

Key Comparisons :

- Both impurities lack the pyrazole ring but share the 2-hydroxy-2-methylpropanamide motif. This highlights the importance of the pyrazole core in the target compound for specificity in binding interactions.

- The sulfinyl/sulfonyl groups in impurities may confer higher polarity compared to the methylthio group in the target compound, influencing pharmacokinetic profiles .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Efficiency : Thiadiazole derivatives () show variable yields (38–63%), suggesting that the target compound’s synthesis may require tailored conditions to optimize efficiency.

- Solubility and Bioavailability : The hydroxyl group in the target compound likely enhances solubility compared to phenylsulfonyl-containing analogs (), which could improve oral bioavailability.

- Metabolic Stability : Methylthio groups (target compound and ) may offer better metabolic stability than sulfinyl/sulfonyl groups () due to reduced oxidative susceptibility.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonamide group, which is known for its diverse biological activities. The presence of the hydroxymethyl and methylthio groups enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Research indicates that compounds in the pyrazole sulfonamide class exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Pyrazole sulfonamides have been shown to inhibit specific enzymes, such as N-myristoyltransferase (NMT), which is crucial for the survival of certain parasites like Trypanosoma brucei . This inhibition is linked to their ability to disrupt lipid modifications essential for protein function.

- Antiviral Activity : Some derivatives demonstrate antiviral properties by targeting viral proteins, thereby preventing replication. For instance, modifications in the pyrazole structure can enhance binding affinity to viral targets .

Antiparasitic Activity

A study on a related pyrazole sulfonamide demonstrated significant antiparasitic effects against T. brucei, showing an IC50 value in the low micromolar range. The modifications to the chemical structure improved blood-brain barrier permeability, which is critical for treating central nervous system infections .

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| DDD85646 | NMT | 0.015 | Potent inhibitor with high selectivity |

| Modified Pyrazole | Viral Proteins | 0.20 - 0.35 | Enhanced activity compared to lead compounds |

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, specific modifications led to compounds exhibiting significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 (Lung) | 49.85 | Induces apoptosis |

| Compound 6 | NCI-H460 (Lung) | 0.95 | Autophagy induction |

| Compound 66 | HCT116 (Colon) | 25 | CDK2 inhibition |

Case Studies

- Trypanosomiasis Treatment : A clinical study evaluated the efficacy of a pyrazole sulfonamide derivative in treating T. brucei infections in animal models. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .

Q & A

Basic: What are the optimal synthetic routes and critical characterization techniques for this compound?

Answer:

The synthesis involves multi-step procedures with strict control of reaction conditions (e.g., temperature, pH, solvent polarity) to optimize yield and purity. Key steps include:

- Sulfonamide coupling : Reacting pyrazole intermediates with thiol-containing precursors under anhydrous conditions .

- Hydroxy-methylthiopropyl group introduction : Achieved via nucleophilic substitution or thiol-ene chemistry, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Characterization : - NMR spectroscopy (¹H/¹³C) confirms regioselectivity and detects impurities (e.g., residual solvents or unreacted intermediates) .

- HPLC-MS quantifies purity (>95% typically required for biological assays) and identifies byproducts .

- IR spectroscopy validates functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced: How does stereochemistry and electronic configuration influence its reactivity and bioactivity?

Answer:

The compound’s 3D structure (e.g., hydroxy-methylthio-propyl chain conformation) dictates interactions with biological targets:

- Computational modeling (DFT or MD simulations) predicts the sulfonamide group’s electron-withdrawing effects, enhancing hydrogen bonding with enzymes like carbonic anhydrase .

- X-ray crystallography (if available) reveals spatial arrangements of the pyrazole and thioether moieties, critical for structure-activity relationship (SAR) studies .

- Chiral HPLC resolves enantiomers (if present), as stereochemistry impacts metabolic stability and target affinity .

Basic: What analytical methods are used to assess purity and structural integrity?

Answer:

- Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., maleic acid) for purity assessment .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., C₁₀H₁₈N₃O₃S₂) and detects isotopic patterns .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and hygroscopicity, critical for storage conditions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Dose-response curve normalization : Control for batch-to-batch variability using internal standards (e.g., reference inhibitors) .

- Meta-analysis of bioassay data : Compare IC₅₀ values across studies while adjusting for variables like cell line passage number or serum concentration .

- Impurity profiling : Use LC-MS/MS to identify trace contaminants (e.g., oxidized thioether byproducts) that may antagonize activity .

Advanced: What experimental strategies elucidate the sulfonamide group’s role in target binding?

Answer:

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrogen bonding vs. hydrophobic interactions .

- Site-directed mutagenesis : Replace sulfonamide-binding residues (e.g., Zn²⁺ in metalloenzymes) to assess functional importance .

- Competitive inhibition assays : Compare inhibition constants (Kᵢ) with analogs lacking the sulfonamide group .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

- LogP (octanol-water) : Estimated at 2.1–2.5 via shake-flask method, indicating moderate lipophilicity suitable for oral bioavailability .

- Aqueous solubility : ~50–100 µM at pH 7.4 (measured by nephelometry), necessitating co-solvents (e.g., DMSO) for in vitro studies .

- pKa : Sulfonamide protonation occurs at ~1.5–2.5, impacting ionization in acidic environments (e.g., stomach) .

Advanced: How can computational models predict its metabolic pathways?

Answer:

- CYP450 docking simulations : Identify likely oxidation sites (e.g., methylthio group) using AutoDock Vina or Schrödinger .

- In silico metabolite prediction : Software like Meteor (Lhasa Ltd.) generates plausible metabolites for LC-MS validation .

- QSAR models : Correlate structural descriptors (e.g., topological polar surface area) with clearance rates in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.